2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
Description
This compound features a pyridinone core (a six-membered ring with one oxygen and one nitrogen atom) substituted at position 5 with a methoxy group (-OCH₃) and at position 2 with a phenylthio methyl group (-CH₂-S-Ph). The acetamide moiety is attached to the nitrogen at position 1 of the pyridinone ring, with the N-substituent being a 3-nitrophenyl group (-Ph-NO₂).
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-29-20-12-23(13-21(26)22-15-6-5-7-16(10-15)24(27)28)17(11-19(20)25)14-30-18-8-3-2-4-9-18/h2-12H,13-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVJBRAFUVDXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- The phenylthio methyl group could enhance membrane permeability relative to simpler alkyl chains .
- Nitro Group Impact : The 3-nitro substituent may confer stronger hydrogen-bonding interactions with biological targets but could also increase susceptibility to metabolic reduction, a trade-off observed in nitroaryl-containing drugs .
- Future Directions: Testing the target compound against InhA or cytochrome P450 enzymes (given quinazolinone precedents) is warranted. Substituent modifications, such as replacing methoxy with halogens or optimizing phenylthio positioning, could refine activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
